molecular formula C15H16F3N3O3S B6557892 N-(2-methoxyethyl)-2-(2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetamide CAS No. 1040650-37-0

N-(2-methoxyethyl)-2-(2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetamide

Cat. No.: B6557892
CAS No.: 1040650-37-0
M. Wt: 375.4 g/mol
InChI Key: FYDOQTRFAAPNKN-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a 1,3-thiazole core substituted at position 2 with a 4-(trifluoromethoxy)phenylamino group and at position 4 with an acetamide moiety linked to a 2-methoxyethyl chain. Its molecular formula is C₁₆H₁₇F₃N₄O₃S, with a molecular weight of 414.39 g/mol.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O3S/c1-23-7-6-19-13(22)8-11-9-25-14(21-11)20-10-2-4-12(5-3-10)24-15(16,17)18/h2-5,9H,6-8H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDOQTRFAAPNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CSC(=N1)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Features :

  • Thiazole ring : Central scaffold common in bioactive molecules.
  • 4-(Trifluoromethoxy)phenylamino group: Provides electron-withdrawing properties and metabolic stability.
  • 2-Methoxyethyl acetamide : Enhances solubility compared to hydrophobic substituents in analogs.

Comparison with Similar Compounds

Mirabegron (β3-Adrenergic Agonist)

Structure: 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide . Molecular Formula: C₂₁H₂₄N₄O₂S; Molecular Weight: 396.51 g/mol. Pharmacology:

  • Selective β3-adrenergic agonist used for overactive bladder syndrome.
  • Activates cyclic AMP pathways, inducing bladder smooth muscle relaxation .
    Key Differences :
  • Thiazole substitution: Mirabegron has a 2-amino group, while the target compound substitutes this with a bulkier 4-(trifluoromethoxy)phenylamino group.
  • Acetamide chain : Mirabegron’s phenethylamine side chain includes a hydroxyl group, enhancing receptor binding but reducing solubility compared to the 2-methoxyethyl group in the target compound.

2-{2-[(Cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(trifluoromethyl)phenyl]acetamide

Structure : Thiazole with cyclohexylcarbamoyl and 4-(trifluoromethyl)phenyl groups .
Molecular Formula : C₁₉H₂₁F₃N₄O₂S; Molecular Weight : 426.46 g/mol.
Comparison :

  • Trifluoromethyl vs. trifluoromethoxy : Both substituents enhance lipophilicity, but the trifluoromethoxy group (OCF₃) may offer better metabolic stability .

N-{4-[2-(3-Fluoroanilino)-1,3-thiazol-4-yl]phenyl}acetamide

Structure: Thiazole with 3-fluoroanilino and phenylacetamide groups . Molecular Formula: C₁₇H₁₄FN₃OS; Molecular Weight: 343.38 g/mol. Comparison:

  • Substituent electronic effects: The 3-fluoroanilino group is less electron-withdrawing than 4-(trifluoromethoxy)phenylamino, possibly altering receptor interaction.
  • Simpler acetamide chain : Lacks the 2-methoxyethyl group, which may reduce solubility and bioavailability compared to the target compound.

N-[4-(Trifluoromethoxy)phenyl]-2-(2-[4-(trifluoromethyl)phenyl]diazenyl)acetamide

Structure: Complex structure with diazenyl and hydrazono groups . Molecular Formula: C₂₃H₁₄F₉N₅O₂; Molecular Weight: 563.38 g/mol. Comparison:

  • Diazenyl/hydrazono groups: Introduce redox-sensitive moieties, differing from the stable thiazole-acetamide scaffold in the target compound.

Key Research Findings and Implications

  • Receptor Selectivity: The 4-(trifluoromethoxy)phenylamino group could modulate selectivity for β3-adrenergic receptors or other targets, reducing off-target effects seen in analogs with simpler substituents.
  • Metabolic Stability: Trifluoromethoxy groups are known to resist oxidative metabolism, suggesting prolonged half-life compared to Mirabegron .

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